Ferric Ferrocyanide

Descripción

Key Terminologies

| IUPAC Name | Common Name | Oxidation States |

|---|---|---|

| Iron(III) hexacyanoferrate(II) | Prussian Blue | Fe³⁺ and Fe²⁺ in lattice |

| Potassium hexacyanoferrate(II) | Yellow Prussiate | Fe²⁺ in [Fe(CN)₆]⁴⁻ |

| Potassium hexacyanoferrate(III) | Red Prussiate | Fe³⁺ in [Fe(CN)₆]³⁻ |

| Potassium iron(II,III) hexacyanoferrate | Turnbull’s Blue | Mixed Fe²⁺/Fe³⁺ in lattice |

Mixed-valency systems , such as Turnbull’s blue (KFe₂(CN)₆), contain both Fe²⁺ and Fe³⁺ ions, enabling unique magnetic and optical properties.

Basic Structural Framework and Chemical Formulas

Iron hexacyanoferrates form face-centered cubic (FCC) lattices with alternating metal and cyanide ions. Potassium derivatives incorporate K⁺ ions as counterions.

Structural Features

| Compound | Formula | Coordination Geometry | Crystal Structure |

|---|---|---|---|

| Prussian Blue | Fe₄[Fe(CN)₆]₃ | Octahedral [Fe(CN)₆] | Cubic lattice with water |

| Turnbull’s Blue | KFe₂(CN)₆ | Octahedral [Fe(CN)₆] | FCC lattice with K⁺ vacancies |

| Potassium Ferrocyanide | K₄[Fe(CN)₆] | Octahedral [Fe(CN)₆] | Monoclinic crystals |

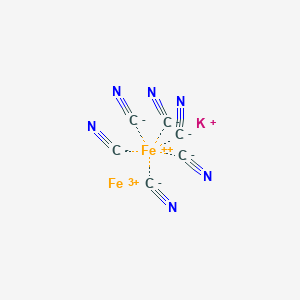

The hexacyanoferrate anion ([Fe(CN)₆]ⁿ⁻) acts as a ligand, binding to Fe²⁺ or Fe³⁺ ions. In mixed-valency compounds like Prussian blue, Fe²⁺ and Fe³⁺ ions alternate in the lattice, forming a three-dimensional network.

Evolution of Scientific Understanding

Advances in analytical techniques have deepened insights into these compounds, transitioning from empirical observations to mechanistic understanding.

Key Milestones

Modern Research focuses on tailoring magnetic and optical properties through cation substitution (e.g., replacing Fe with Co or Mn). These efforts aim to develop materials for spintronics and environmental remediation.

Propiedades

IUPAC Name |

iron(2+);iron(3+);octadecacyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/18CN.7Fe/c18*1-2;;;;;;;/q18*-1;3*+2;4*+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCYOBGZUOMKFPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Fe+2].[Fe+2].[Fe+2].[Fe+3].[Fe+3].[Fe+3].[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Fe4[Fe(CN)6]3, C18Fe7N18 | |

| Record name | Prussian blue | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Prussian_blue | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

859.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Purple solid; Mostly soluble in water (6 g/L); [Merck Index] Deep blue powder; [MSDSonline] | |

| Record name | Ferric ferrocyanide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8196 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Mostly insoluble in hot or cold water. 6 mg/mL at 25 deg C | |

| Record name | Prussian blue | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06783 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

14038-43-8 | |

| Record name | Prussian blue | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06783 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Prussian blue | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.418 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Cyclic Voltammetry

In cyclic voltammetry, a working electrode (e.g., platinum or indium tin oxide) is immersed in an electrolyte containing and . By scanning the potential within a range of to (vs. SCE), Prussian blue deposits as a contiguous film on the cathode surface. The reaction proceeds via reduction of to , which reacts with to form the insoluble PB lattice.

Galvanostatic and Potentiostatic Deposition

Constant-current (galvanostatic) and constant-potential (potentiostatic) methods enable precise control over film thickness. Optimal conditions include a cathode current density of to and electrolysis durations ranging from 10 minutes to several hours. These methods yield uniform films with minimal colloidal byproducts, addressing limitations of traditional precipitation techniques.

Table 1: Electrochemical Synthesis Parameters

| Method | Electrolyte Composition | Current Density | Film Thickness |

|---|---|---|---|

| Cyclic Voltammetry | 0.1 M FeCl₃ + 0.05 M K₃Fe(CN)₆ | -0.2–0.8 V | 50–200 nm |

| Galvanostatic | 0.2 M Fe(NO₃)₃ + 0.1 M K₃Fe(CN)₆ | 0.5 mA/cm² | 1–5 μm |

| Potentiostatic | 0.05 M Fe₂(SO₄)₃ + 0.1 M K₃Fe(CN)₆ | 0.3 V vs. SCE | 100–500 nm |

Chemical Synthesis Approaches

Chemical methods rely on redox reactions between iron salts and hexacyanoferrate precursors. A common route involves mixing and in acidic media with as an oxidizing agent.

Oxidative Precipitation

In excess , is oxidized to , which reacts with to form PB nanoparticles. Protective agents like polyvinylpyrrolidone (PVP) stabilize particles, yielding sizes of 10–50 nm. The reaction is summarized as:

Biomass-Mediated Synthesis

A novel method utilizes plant biomass (e.g., starch, husks) pyrolyzed under nitrogen to generate volatile reductants like and . These gases reduce iron salts to , which reacts with cyanide ions derived from thermal decomposition of biomass. Subsequent oxidation yields PB with particle sizes of 100–500 nm.

Ion Adsorption and Microemulsion Techniques

Sequential Ion Adsorption

Substrates are alternately immersed in and solutions, enabling layer-by-layer growth. However, competitive adsorption of counterions (e.g., , ) often results in non-stoichiometric films.

Reverse Microemulsion

Water-in-oil microemulsions containing and facilitate confined synthesis of PB nanocrystals. For example, a mixture of ammonium ferric oxalate and ammonium ferricyanide in AOT/isooctane microemulsions produces 20–30 nm particles after 48 hours of UV exposure.

Influence of Synthesis Atmosphere

Prussian blue analogues are sensitive to oxidation. Syntheses conducted under nitrogen inertness preserve in the lattice, yielding Prussian white (), which oxidizes to PB upon air exposure. Mössbauer spectroscopy confirms that even PB synthesized in ambient conditions contains mixed states due to partial reduction by water.

Comparative Analysis of Methods

Electrochemical deposition offers superior control over film morphology but requires specialized equipment. Chemical methods are scalable but often produce polydisperse particles. Biomass-mediated synthesis is eco-friendly but yields less pure products. Microemulsion techniques enable precise nanocrystal synthesis but involve complex phase systems.

Análisis De Reacciones Químicas

Potassium;iron(2+);iron(3+);hexacyanide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different iron-cyanide complexes.

Reduction: It can be reduced to form lower oxidation state iron complexes.

Substitution: The cyanide ligands can be substituted with other ligands under specific conditions.

Common reagents used in these reactions include sulfuric acid, potassium chlorate, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Analytical Chemistry

Spectrophotometric Determination

Potassium ferricyanide is widely used in analytical chemistry for its oxidizing properties. It participates in redox reactions that allow for the spectrophotometric determination of various substances. For instance, it has been utilized in the oxidation of 2,10-disubstituted phenothiazines, leading to the formation of colored products that can be quantitatively analyzed through absorbance measurements.

| Phenothiazine | Oxidation Potential (mV) |

|---|---|

| Chlorpromazine | 860 |

| Promethazine | 925 |

| Prochlorperazine | 799 |

These reactions facilitate the determination of iron(III) ions and phenothiazines in complexometric titrations, showcasing the compound's utility in quantitative analysis .

Materials Science

Energy Storage Applications

Recent studies have explored the use of potassium-rich iron hexacyanoferrate as a cathode material in flexible and wearable energy storage devices. A notable study demonstrated that tubular potassium-ion batteries constructed with this compound exhibited excellent flexibility and high capacity, indicating its potential for use in next-generation energy storage systems .

Biomedicine

Toxicological Studies

Potassium ferricyanide has been evaluated for its toxicity and potential therapeutic applications. A case study reported minimal toxicity following ingestion, highlighting its low systemic absorption and limited cyanide release. This suggests that while it can form toxic cyanide complexes, the actual risk is considerably low when considering its pharmacokinetics .

In clinical settings, potassium ferricyanide has been studied for its role in treating heavy metal poisoning. Its ability to form stable complexes with certain metals makes it a candidate for detoxification strategies .

Case Studies

-

Clinical Toxicology Case Study

A documented case involved a patient who ingested potassium ferricyanide. Despite initial concerns regarding cyanide poisoning, subsequent evaluations revealed low cyanide levels in the bloodstream, suggesting that the compound's toxicity was minimal and did not necessitate aggressive treatment. This case illustrates the importance of understanding the pharmacodynamics of potassium ferricyanide in clinical toxicology . -

Material Science Development

Research into potassium-rich iron hexacyanoferrate's structural properties has led to advancements in battery technology. The study revealed insights into lattice water behavior within the compound, contributing to improved performance metrics for energy storage devices .

Mecanismo De Acción

The mechanism of action of Potassium;iron(2+);iron(3+);hexacyanide, particularly in its medical applications, involves its ability to bind to heavy metals in the gastrointestinal tract. This binding prevents the metals from being absorbed into the bloodstream and facilitates their excretion from the body. The molecular targets include cesium and thallium isotopes, which are chelated by the iron-cyanide complex .

Comparación Con Compuestos Similares

Research Findings and Data Validation

- Thermodynamic Stability : Lemire et al. (2020) established a self-consistent dataset for iron hexacyanide complexes, confirming high stability constants (log β ~37–43) that prevent cyanide dissociation in aqueous environments .

- Electronic Structure : XANES and molecular orbital analyses reveal strong Fe 3d–CN π-backbonding in Prussian blue, stabilizing its mixed-valence framework .

- Toxicity Profiles : Prussian blue’s low toxicity contrasts with free cyanide, as CN$^-$ remains sequestered in the lattice unless exposed to strong acids .

Actividad Biológica

Potassium hexacyanoferrate, commonly referred to as potassium ferricyanide (K₃[Fe(CN)₆]), is a coordination compound comprising potassium, iron in both +2 and +3 oxidation states, and cyanide ligands. This compound has garnered attention in various fields, including biochemistry, toxicology, and analytical chemistry due to its unique properties and biological activities.

Chemical Structure and Properties

Potassium ferricyanide is characterized by its bright red color and the presence of the octahedral [Fe(CN)₆]³⁻ ion. The compound is soluble in water, with solubility increasing with temperature. It exhibits interesting redox properties, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | K₃[Fe(CN)₆] |

| Solubility in Water | 265 g/L at 20°C |

| Density | 1.935 g/cm³ |

| Color | Bright red |

1. Interaction with Cytochromes

Research has shown that potassium ferricyanide interacts with cytochromes in a manner analogous to physiological oxidants and reductants. The mechanism involves the formation of complexes that precede electron transfer. A study highlighted a minimum three-step mechanism for electron transfer involving cytochromes, which underscores the compound's role as an electron acceptor in biological systems .

3. Use in Histology

In histological applications, potassium ferricyanide serves as a reagent to detect ferrous iron in tissues. It reacts with ferrous ions to produce a blue precipitate (Prussian blue), allowing for visual identification of iron deposits within biological samples .

Case Study: Clinical Toxicology

A notable case involved a 38-year-old woman who ingested potassium ferricyanide along with alcohol. Initial concerns about cyanide poisoning were alleviated when blood tests showed low levels of cyanide, indicating that the compound's toxicity was not significant in this instance. This case supports the notion that potassium ferricyanide poses minimal risk when ingested in small amounts .

Research Findings

Recent studies have explored the photochemical properties of iron hexacyanides, revealing that they can undergo photooxidation processes that may affect their reactivity and biological interactions. These findings contribute to understanding how light exposure can alter the behavior of these compounds in biological systems .

Q & A

How can researchers distinguish between potassium ferricyanide (K₃[Fe(CN)₆]) and potassium ferrocyanide (K₄[Fe(CN)₆]) experimentally?

Basic Research Question

Methodological Answer:

- UV-Vis Spectroscopy : Ferricyanide ([Fe(CN)₆]³⁻) exhibits a strong absorption band at ~420 nm due to ligand-to-metal charge transfer (LMCT), while ferrocyanide ([Fe(CN)₆]⁴⁻) shows negligible absorption in this range .

- Cyclic Voltammetry (CV) : Ferricyanide is electrochemically active with a redox potential of ~+0.24 V (vs. SHE), whereas ferrocyanide is inert under standard conditions .

- Mössbauer Spectroscopy : Ferricyanide (Fe³⁺) displays distinct isomer shifts (~0.0 mm/s) compared to ferrocyanide (Fe²⁺, ~−0.2 mm/s) .

What experimental strategies are recommended for resolving contradictions in reported redox potentials of hexacyanoferrate complexes?

Advanced Research Question

Methodological Answer:

- Standardization of Conditions : Ensure consistent pH, ionic strength, and reference electrodes (e.g., use KCl-saturated calomel electrodes) to minimize variability .

- In-situ Spectroelectrochemistry : Combine CV with UV-Vis or Raman spectroscopy to correlate electrochemical behavior with structural changes during redox transitions .

- Computational Validation : Employ density functional theory (DFT) to model redox potentials and compare with experimental data, accounting for solvation effects .

How can the electronic structure of low-spin Fe²⁺/Fe³⁺ in hexacyanoferrate complexes be probed using X-ray techniques?

Advanced Research Question

Methodological Answer:

- X-ray Absorption Near-Edge Structure (XANES) : Analyze pre-edge features (~7115 eV for Fe K-edge) to identify oxidation states and ligand-field splitting. Fe³⁺ in [Fe(CN)₆]³⁻ shows a distinct 1s→3d transition peak compared to Fe²⁺ .

- Resonant Inelastic X-ray Scattering (RIXS) : Resolve ligand-metal charge transfer (LMCT) and metal-centered excitations to map spin states and electronic transitions .

- High-Resolution XPS : Use monochromatic Al Kα radiation to differentiate Fe 2p₃/₂ peaks (Fe²⁺ at ~708.5 eV vs. Fe³⁺ at ~710.5 eV) .

What are the best practices for synthesizing phase-pure Prussian blue (Fe₄[Fe(CN)₆]₃) with controlled stoichiometry?

Basic Research Question

Methodological Answer:

- Co-precipitation Method : Mix Fe²⁺ (e.g., FeCl₂) and [Fe(CN)₆]³⁻ solutions under nitrogen to avoid oxidation. Adjust molar ratios (Fe²⁺:Fe³⁺ = 3:4) and monitor pH (2–4) to prevent side products like Fe(OH)₃ .

- Thermogravimetric Analysis (TGA) : Confirm hydration levels (e.g., Prussian blue typically contains 14–16% water) to ensure stoichiometric accuracy .

- Powder XRD : Validate cubic crystal structure (Fm-3m space group) and lattice parameters (~10.2 Å) to detect impurities .

How can researchers address discrepancies in stability studies of hexacyanoferrate electrolytes for redox flow batteries?

Advanced Research Question

Methodological Answer:

- Long-Term Cycling Tests : Perform >1,000 charge-discharge cycles under controlled flow rates (5–50 mL/min) and temperatures (20–40°C) to assess capacity fade .

- Post-Mortem Analysis : Use ICP-OES to quantify Fe leaching and FTIR to detect cyanide degradation products (e.g., CN⁻ or CNO⁻) .

- Microscopy (SEM/TEM) : Image membrane surfaces for dendrite formation or pore blockage, which may explain performance decay .

What methodologies are effective for analyzing ligand substitution kinetics in hexacyanoferrate complexes?

Advanced Research Question

Methodological Answer:

- Stopped-Flow Spectroscopy : Monitor cyanide displacement reactions (e.g., [Fe(CN)₆]³⁻ + SCN⁻ → [Fe(CN)₅SCN]³⁻) at millisecond resolution to derive rate constants .

- Isotopic Labeling : Use ¹³C-enriched CN⁻ ligands and track exchange dynamics via NMR or mass spectrometry .

- DFT-MD Simulations : Model transition states and activation energies to complement experimental kinetic data .

How can researchers validate the purity of potassium ferricyanide synthesized in-house?

Basic Research Question

Methodological Answer:

- Elemental Analysis (EA) : Confirm C, N, and Fe content against theoretical values (e.g., C: 21.9%, N: 25.5%, Fe: 16.9% for K₃[Fe(CN)₆]) .

- FTIR Spectroscopy : Identify characteristic ν(C≡N) stretches at ~2115 cm⁻¹ and δ(Fe-C≡N) bending modes at ~594 cm⁻¹ .

- Titrimetry : Use Ce(SO₄)₂ in acidic media to titrate Fe³⁺ content, with ferroin as an indicator .

What advanced techniques elucidate the role of hexacyanoferrate in electron-transfer processes with biological systems (e.g., cytochrome c)?

Advanced Research Question

Methodological Answer:

- Surface-Enhanced Raman Spectroscopy (SERS) : Probe binding interactions between [Fe(CN)₆]³⁻⁻ and heme proteins on Au/Ag nanoparticle surfaces .

- Stopped-Flow Kinetics : Measure electron-transfer rates (k ~10³–10⁴ M⁻¹s⁻¹) between cytochrome c and ferricyanide under physiological pH .

- Molecular Docking Simulations : Predict binding affinities and orientations of hexacyanoferrate at protein active sites .

How can researchers mitigate photodegradation of hexacyanoferrate complexes in photochemical studies?

Advanced Research Question

Methodological Answer:

- Light Exclusion : Conduct experiments in amber glassware or under red-light conditions to minimize UV-induced ligand substitution .

- Additive Stabilization : Introduce radical scavengers (e.g., ascorbic acid) or chelators (e.g., EDTA) to suppress photooxidation pathways .

- Time-Resolved Spectroscopy : Use femtosecond laser pulses to track transient species and optimize excitation wavelengths .

What statistical approaches are recommended for analyzing variability in hexacyanoferrate synthesis yields?

Basic Research Question

Methodological Answer:

- Design of Experiments (DoE) : Apply factorial designs to optimize parameters (temperature, pH, stirring rate) and identify significant variables .

- ANOVA Testing : Compare batch-to-batch yield variations (e.g., ±5% RSD) to assess process robustness .

- Multivariate Regression : Model yield as a function of reagent concentrations and reaction time for predictive synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.